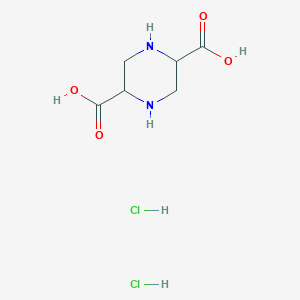
Piperazine-2,5-dicarboxylic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine-2,5-dicarboxylic acid dihydrochloride (PDC) is a synthetic, white crystalline compound with a molecular weight of 268.09 g/mol. It is a derivative of the piperazine family of compounds, which are widely used in the pharmaceutical and biochemical industries. PDC is a versatile compound that can be used in a variety of applications, including drug synthesis, scientific research, and lab experiments.
Aplicaciones Científicas De Investigación
Piperazine-2,5-dicarboxylic acid dihydrochloride has many potential scientific research applications, including its use as a reagent in organic synthesis, as a catalyst in reactions, and as a photochemical sensitizer. It can also be used to synthesize a variety of organic compounds, including drugs, polymers, and other compounds. Additionally, this compound can be used to study the effects of enzymes, hormones, and other molecules on biological systems.
Mecanismo De Acción
The mechanism of action of Piperazine-2,5-dicarboxylic acid dihydrochloride is not fully understood, but it is believed to involve the formation of a hydrogen bond between the this compound molecule and the substrate molecule. This hydrogen bond is thought to be responsible for the activity of this compound as a catalyst in reactions and as a photochemical sensitizer. Additionally, this compound is thought to interact with the enzyme or hormone molecule to influence its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, hormones, and other molecules, as well as to stimulate the production of certain proteins and hormones. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperazine-2,5-dicarboxylic acid dihydrochloride has several advantages for use in lab experiments. It is a relatively inexpensive compound, and its synthesis is relatively simple and cost-effective. Additionally, it is a versatile compound that can be used in a variety of applications, including drug synthesis, scientific research, and lab experiments. However, this compound also has some limitations for use in lab experiments. It is a relatively unstable compound, and its solubility in water is limited. Additionally, its reaction rate is relatively slow, which can limit its usefulness in certain applications.
Direcciones Futuras
Piperazine-2,5-dicarboxylic acid dihydrochloride has a number of potential future directions. It can be used to further study the effects of enzymes, hormones, and other molecules on biological systems. Additionally, this compound can be used to develop new drugs and polymers, as well as to develop more efficient methods for drug synthesis. Furthermore, this compound can be used to study the effects of photochemical sensitizers on biological systems, as well as to develop more efficient methods for photochemical synthesis. Finally, this compound can be used to further explore the potential therapeutic applications of this compound, such as its anti-inflammatory and anti-cancer properties.
Métodos De Síntesis
The synthesis of Piperazine-2,5-dicarboxylic acid dihydrochloride can be achieved through a number of methods, including the reaction of piperazine-2,5-dicarboxylic acid with hydrochloric acid, the reaction of piperazine-2,5-dicarboxylic acid with sodium hydroxide, and the reaction of piperazine-2,5-dicarboxylic acid with sodium chloride. The first two methods involve the use of catalysts and require a higher temperature and pressure. The third method is a simple and cost-effective method that does not require the use of a catalyst.
Propiedades
IUPAC Name |
piperazine-2,5-dicarboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4.2ClH/c9-5(10)3-1-7-4(2-8-3)6(11)12;;/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUVYXTWGWLAQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(N1)C(=O)O)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
879636-15-4 |
Source


|
| Record name | Piperazine-2,5-dicarboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride](/img/structure/B6314069.png)










![(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6314161.png)